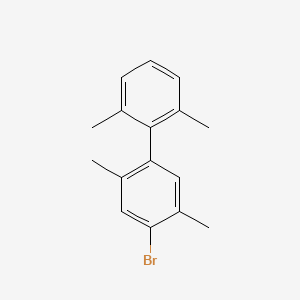![molecular formula C12H10BrNO2S B12632635 Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate is an organic compound that features a phenol group substituted with a bromomethyl group and a thiazolyl ring, along with an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions . The thiazolyl ring can be introduced through a nucleophilic substitution reaction with a suitable thiazole derivative . Finally, acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Amino, thio, and other substituted derivatives
Scientific Research Applications
Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . The thiazolyl ring can interact with specific binding sites, modulating the activity of enzymes and receptors . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate can be compared with other similar compounds such as:
Phenol, 2-bromo-4-methyl-: Similar structure but lacks the thiazolyl ring and acetate ester.
Phenol, 4-(bromomethyl)-2-methyl-, 1-acetate: Similar structure but with a different substitution pattern on the phenol ring.
2-(Bromomethyl)phenyl acetate: Similar structure but lacks the thiazolyl ring.
The uniqueness of this compound lies in its combination of the bromomethyl group, thiazolyl ring, and acetate ester, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10BrNO2S |
|---|---|
Molecular Weight |
312.18 g/mol |
IUPAC Name |
[4-[2-(bromomethyl)-1,3-thiazol-4-yl]phenyl] acetate |
InChI |
InChI=1S/C12H10BrNO2S/c1-8(15)16-10-4-2-9(3-5-10)11-7-17-12(6-13)14-11/h2-5,7H,6H2,1H3 |
InChI Key |
XMXFUROHVZOQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B12632552.png)


![1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone](/img/structure/B12632565.png)
![Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12632570.png)

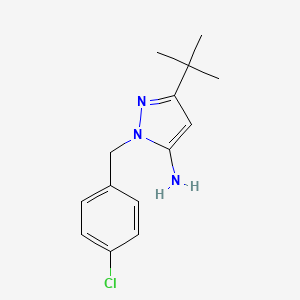
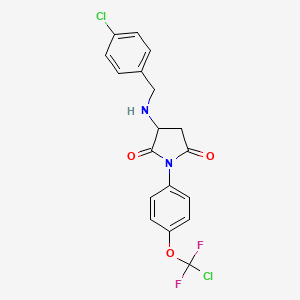
![N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12632603.png)
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)
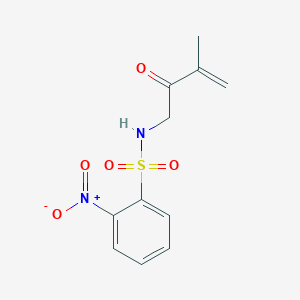
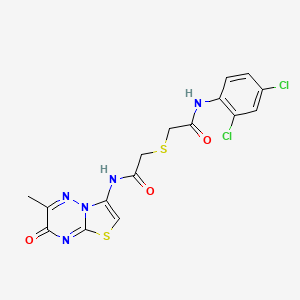
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
